An In-depth Technical Guide to 4-Bromo-3-fluorophenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-3-fluorophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 4-Bromo-3-fluorophenol (CAS No. 121219-03-2). This halogenated phenol (B47542) is a valuable intermediate in the fields of pharmaceutical sciences, agrochemicals, and materials science.
Core Chemical and Physical Properties
4-Bromo-3-fluorophenol is a white to off-white crystalline solid with a faint phenolic odor.[1] The presence of both bromine and fluorine atoms on the benzene (B151609) ring imparts unique reactivity and characteristics to the molecule, making it a versatile building block in organic synthesis.[2]
Table 1: Physical and Chemical Properties of 4-Bromo-3-fluorophenol
| Property | Value | Source(s) |
| CAS Number | 121219-03-2 | [3] |
| Molecular Formula | C₆H₄BrFO | [3] |
| Molecular Weight | 191.00 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 71-75 °C | |
| Boiling Point | 96 °C at 2.8 mmHg | [4] |
| Density | 1.764 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.40 ± 0.18 (Predicted) | [5] |
| Solubility | Sparingly soluble in water, soluble in methanol. | [5] |
Table 2: Chemical Identifiers of 4-Bromo-3-fluorophenol
| Identifier | Value | Source(s) |
| IUPAC Name | 4-bromo-3-fluorophenol | [3] |
| InChI | InChI=1S/C6H4BrFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | [3] |
| InChIKey | MRQYTJXVULSNIS-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1O)F)Br | [3] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for 4-Bromo-3-fluorophenol
| Spectrum | Predicted Features |
| ¹H NMR | The proton NMR spectrum is expected to exhibit signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl, bromo, and fluoro substituents. |
| ¹³C NMR | The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the attached functional groups. |
| IR Spectroscopy | The infrared spectrum is expected to show characteristic absorption bands for the O-H stretching of the phenolic group (around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Br and C-F stretching vibrations, as well as aromatic C-H and C=C stretching and bending frequencies. |
| Mass Spectrometry | The mass spectrum will display a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine and fluorine atoms, as well as the hydroxyl group. |
Synthesis and Purification
4-Bromo-3-fluorophenol can be synthesized via the regioselective bromination of 3-fluorophenol (B1196323). The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is unsubstituted, this is a likely site for bromination.
Experimental Protocol: Synthesis of 4-Bromo-3-fluorophenol
This protocol is a general procedure and may require optimization.
Materials:
-
3-Fluorophenol
-
Potassium bromide (KBr)
-
Acetic acid
-
Water
-
Dichloromethane
-
Sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 3-fluorophenol (1.0 mmol) and potassium bromide (1.0 mmol) in a mixture of acetic acid and water.
-
To this solution, add a suitable brominating agent at a controlled temperature (e.g., 35 °C) while stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is worked up by extraction with dichloromethane.
-
The combined organic layers are washed with sodium sulfite solution to quench any remaining bromine, followed by a wash with brine.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography
The crude 4-Bromo-3-fluorophenol can be purified by column chromatography over silica gel.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified 4-Bromo-3-fluorophenol.[1]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 4-Bromo-3-fluorophenol.
Chemical Reactivity and Applications
The chemical structure of 4-Bromo-3-fluorophenol, with its phenolic hydroxyl group and two different halogen substituents, provides a platform for a variety of chemical transformations. This makes it a highly versatile intermediate in the synthesis of more complex molecules.[2]
Key reactions include:
-
Cross-coupling reactions: The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.[2]
-
Nucleophilic aromatic substitution: The aromatic ring is susceptible to nucleophilic attack, allowing for the displacement of the halogen atoms under specific conditions.[2]
-
Electrophilic aromatic substitution: The electron-rich phenol ring can undergo further electrophilic substitution reactions, with the directing effects of the existing substituents influencing the position of the incoming group.[2]
These reactive properties make 4-Bromo-3-fluorophenol a crucial building block in the following areas:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-infectives, anti-inflammatories, and oncology drugs. The incorporation of the bromo-fluoro-phenyl moiety can significantly influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] There is also research suggesting its potential as an antiviral agent, particularly against the hepatitis C virus.[6]
-
Agrochemicals: This compound is used in the development of new pesticides and herbicides.
-
Materials Science: It is employed in the synthesis of specialty polymers and other advanced materials.
Logical Relationship of Applications
Caption: Applications of 4-Bromo-3-fluorophenol as a versatile chemical intermediate.
Safety and Handling
4-Bromo-3-fluorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin, wash with plenty of water.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Dispose of contents/container in accordance with local regulations.
This technical guide serves as a foundational resource for professionals working with 4-Bromo-3-fluorophenol. For detailed experimental procedures and safety protocols, it is essential to consult primary literature and established laboratory safety guidelines.
References
- 1. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-fluorophenol CAS#: 121219-03-2 [m.chemicalbook.com]
- 5. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Bromo-3-fluorophenol | 121219-03-2 | FB11122 | Biosynth [biosynth.com]
